molecular formula C19H18BrNO2 B3255037 6-Bromo-3-(((2-methoxyphenyl)(methyl)amino)methyl)naphthalen-2-ol CAS No. 248251-86-7

6-Bromo-3-(((2-methoxyphenyl)(methyl)amino)methyl)naphthalen-2-ol

Cat. No.: B3255037
CAS No.: 248251-86-7
M. Wt: 372.3 g/mol
InChI Key: CXALBFPFQGVGTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-(((2-methoxyphenyl)(methyl)amino)methyl)naphthalen-2-ol is an organic compound characterized by its complex structure, which includes a bromine atom, a methoxyphenyl group, and a naphthalen-2-ol core. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(((2-methoxyphenyl)(methyl)amino)methyl)naphthalen-2-ol typically involves multiple steps, starting with the bromination of a naphthalene derivative. The key steps include:

    Aminomethylation: The addition of an aminomethyl group to the brominated naphthalene.

These reactions are usually carried out under controlled conditions, using specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the choice of solvents, temperature control, and waste management.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(((2-methoxyphenyl)(methyl)amino)methyl)naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted naphthalenes.

Scientific Research Applications

6-Bromo-3-(((2-methoxyphenyl)(methyl)amino)methyl)naphthalen-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(((2-methoxyphenyl)(methyl)amino)methyl)naphthalen-2-ol involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-chloro-3-methylphenol
  • Methyl 6-bromo-2-naphthoate
  • 3-Amino-2-bromo-6-methylpyridine

Uniqueness

Compared to similar compounds, 6-Bromo-3-(((2-methoxyphenyl)(methyl)amino)methyl)naphthalen-2-ol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-bromo-3-[(2-methoxy-N-methylanilino)methyl]naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO2/c1-21(17-5-3-4-6-19(17)23-2)12-15-9-14-10-16(20)8-7-13(14)11-18(15)22/h3-11,22H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXALBFPFQGVGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=C2C=CC(=CC2=C1)Br)O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-3-(((2-methoxyphenyl)(methyl)amino)methyl)naphthalen-2-ol
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-(((2-methoxyphenyl)(methyl)amino)methyl)naphthalen-2-ol
Reactant of Route 3
Reactant of Route 3
6-Bromo-3-(((2-methoxyphenyl)(methyl)amino)methyl)naphthalen-2-ol
Reactant of Route 4
Reactant of Route 4
6-Bromo-3-(((2-methoxyphenyl)(methyl)amino)methyl)naphthalen-2-ol
Reactant of Route 5
6-Bromo-3-(((2-methoxyphenyl)(methyl)amino)methyl)naphthalen-2-ol
Reactant of Route 6
Reactant of Route 6
6-Bromo-3-(((2-methoxyphenyl)(methyl)amino)methyl)naphthalen-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.